molecular formula C19H16O6 B2699890 3-(4-Methoxyphenyl)-4-oxochromen-7-yl ethoxyformate CAS No. 637750-99-3

3-(4-Methoxyphenyl)-4-oxochromen-7-yl ethoxyformate

Cat. No. B2699890
CAS RN: 637750-99-3
M. Wt: 340.331
InChI Key: WUKMQLRVZIRZAL-UHFFFAOYSA-N
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Description

The compound “3-(4-Methoxyphenyl)-4-oxochromen-7-yl ethoxyformate” is a complex organic molecule. It is related to the class of compounds known as chalcones . Chalcones are natural products found in several plant species and have been reported for a broad spectrum of biological activities .


Synthesis Analysis

The synthesis of related compounds often involves a linker mode approach under reflux conditions . The structure of the synthesized compound is typically established by spectroscopic analysis including UV-Vis, FT-IR, HRMS, 1D, and 2D NMR .


Molecular Structure Analysis

The molecular structure of similar compounds is often determined using X-ray diffraction (XRD) analysis . Theoretical calculations using methods such as Density Functional Theory (DFT) are also used to predict geometric parameters and compare them with experimental results .


Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve multiple steps, including Friedel Crafts acylation, conversion from the acyl group to an alkane, and nitration .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds are typically determined using a variety of techniques, including spectroscopic analysis and computational approaches . The energy difference between the lowest unoccupied molecular orbital (LUMO) and highest occupied molecular orbital (HOMO) is often calculated to determine the reactivity of the compound .

Scientific Research Applications

  • Synthetic Applications : One study discusses a novel synthetic technology of 4-methoxyphenylacetic acid, highlighting the preparation process from anisole by Friedel-Crafts reaction. This process includes the use of ethyl 4-methoxybenzoylformate, which is related to the compound (Zhu Jin-tao, 2011).

  • Pharmaceutical Intermediates : The compound 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid ethyl ester, which bears similarity to the compound , is an important intermediate in the synthesis of the anticoagulant, apixaban (Qing Wang et al., 2017).

  • Photophysical Properties : Research on the photophysical properties of 3-Methoxyphenyl boronic acid (3MPBA) addresses its absorption and fluorescence spectra in various solvents. This study is relevant due to the similarity in the chemical structure and properties of the compounds (G. V. Muddapur et al., 2016).

  • Organic Synthesis : A study on the synthesis of cyclic hydroxamic acids and lactams with a 2,3‐dioxo‐1,4‐benzoxazine skeleton mentions the use of ethyl 2-nitrophenyl oxalate and its 5-methoxy derivative, which are related to the compound . These compounds undergo catalytic hydrogenation to yield specific products (H. Hartenstein & D. Sicker, 1993).

  • Corrosion Inhibition : The compound 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole shows excellent inhibition performance on mild steel in hydrochloric acid, which relates to the compound due to the presence of a methoxyphenyl group (F. Bentiss et al., 2009).

Mechanism of Action

While the specific mechanism of action for “3-(4-Methoxyphenyl)-4-oxochromen-7-yl ethoxyformate” is not available, related compounds have shown potential as therapeutic drugs for treating diseases like cancer . They exhibit more negative value of binding free energy than tamoxifen, suggesting a cytotoxic activity potency against breast cancer through ERα inhibition .

Safety and Hazards

The safety and hazards associated with similar compounds are typically determined using safety data sheets . These documents provide information on the potential hazards (health, fire, reactivity, and environmental) and how to work safely with the chemical product.

Future Directions

The future directions for research on “3-(4-Methoxyphenyl)-4-oxochromen-7-yl ethoxyformate” and similar compounds could involve further exploration of their potential as therapeutic agents, particularly in the treatment of diseases like cancer . This could involve further in vitro and in vivo studies to confirm their efficacy and safety, as well as optimization of their synthesis process.

properties

IUPAC Name

ethyl [3-(4-methoxyphenyl)-4-oxochromen-7-yl] carbonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O6/c1-3-23-19(21)25-14-8-9-15-17(10-14)24-11-16(18(15)20)12-4-6-13(22-2)7-5-12/h4-11H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUKMQLRVZIRZAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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